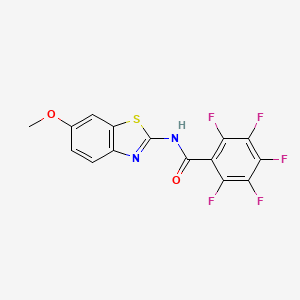

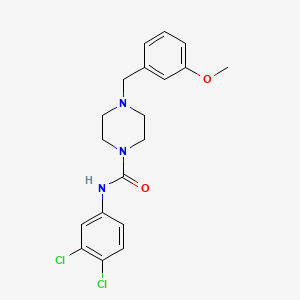

2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Descripción general

Descripción

- "2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide" is a compound of interest in various chemical and pharmaceutical studies. Its structural and functional characteristics have been explored in different contexts.

Synthesis Analysis

- The synthesis of related compounds involves multiple steps and can yield products with specific functional groups and properties. For example, Wang et al. (2013) synthesized a similar compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, highlighting the complexity of such syntheses (Wang et al., 2013).

Molecular Structure Analysis

- The molecular structure of similar benzamide compounds has been studied, revealing insights into their conformation and intermolecular interactions. Jankowski et al. (2006) analyzed the crystal structure of a related compound, providing details on molecular arrangement and hydrogen bonding (Jankowski et al., 2006).

Chemical Reactions and Properties

- Benzamides and their derivatives participate in various chemical reactions, often influenced by their functional groups. Rana et al. (2008) explored the synthesis and pharmacological evaluation of benzothiazol-2-yl benzamides, which is indicative of the chemical versatility of these compounds (Rana et al., 2008).

Physical Properties Analysis

- The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are significant for their practical applications. Studies like those by Jankowski et al. (2006) contribute to understanding these aspects (Jankowski et al., 2006).

Chemical Properties Analysis

- Chemical properties, including reactivity, stability, and interactions with other molecules, are key to the functional application of these compounds. The work of Wang et al. (2013) is an example of how these properties are investigated in the context of specific benzamide derivatives (Wang et al., 2013).

Aplicaciones Científicas De Investigación

Fluorescent Probes Sensing

Research on benzothiazole derivatives, similar to 2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, has shown applications in fluorescent probes for sensing various substances. For example, benzothiazole analogues have been developed for sensing magnesium and zinc cations, with high sensitivity to pH changes in certain ranges, suggesting potential in biochemical sensing and imaging applications (Tanaka et al., 2001).

Crystal Structure Analysis

The crystal structure of related compounds, such as benzamide-pentafluorobenzoic acid cocrystals, has been analyzed, revealing centrosymmetric hexameric supermolecules. These structures, formed through hydrogen bonds, suggest potential applications in materials science for understanding molecular interactions and designing new materials (Jankowski et al., 2006).

Development of Liquid Crystals

Benzothiazole derivatives have been used to develop calamitic liquid crystals, with variations in their alkanoyloxy chain length affecting their mesomorphic properties. This research indicates potential applications in liquid crystal displays and other electro-optical devices (Ha et al., 2010).

Corrosion Inhibition

Studies on benzothiazole derivatives have shown their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds can adsorb onto surfaces, offering a protective layer against corrosion, suggesting their use in industrial applications, particularly in environments with corrosive agents (Hu et al., 2016).

Antimicrobial and Antitumor Properties

Research into benzothiazole derivatives has revealed some compounds with significant antimicrobial and antitumor activities. These findings indicate potential applications in pharmaceuticals for the treatment of various diseases (Patel et al., 2011).

Electro-Optical Properties

The synthesis of aromatic polyamides and polyimides bearing benzothiazole units has demonstrated applications in the field of electro-optics. These materials exhibit reversible electrochemical oxidation and could be used in electronic and photonic devices (Hsiao et al., 2015).

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5N2O2S/c1-24-5-2-3-6-7(4-5)25-15(21-6)22-14(23)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAQYHASKZLIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-pentafluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)

![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)